DC50 and Dmax of a PROTAC Synthesized with Thalidomide-NH-C13-NH2: THAL-SNS-032
The full PROTAC THAL-SNS-032, which is synthesized by conjugating the CDK‑binding ligand SNS‑032 to the Thalidomide-NH-C13-NH2 (hydrochloride) linker‑ligand conjugate, demonstrates potent degradation of its target protein CDK9 . In cellular assays, THAL‑SNS‑032 achieves a DC50 (concentration for 50% degradation) of less than 250 nM and a maximal degradation (Emax) exceeding 95.0% . This establishes the functional efficacy of the C13 alkyl linker in a biologically validated context, contrasting with the unmodified thalidomide core (HY‑10984) which, as a standalone molecular glue, does not degrade CDK9 .
| Evidence Dimension | Target Protein Degradation |
|---|---|
| Target Compound Data | DC50 < 250 nM; Emax > 95.0% |
| Comparator Or Baseline | Thalidomide (HY‑10984) — no CDK9 degradation activity |
| Quantified Difference | Not applicable (functional gain) |
| Conditions | PROTAC THAL-SNS-032 in MOLT4 cells, 72‑hour incubation |
Why This Matters
This provides a direct, quantitative link between the building block and a functional degrader's performance, allowing procurement decisions based on proven end‑product activity.
